Cas no 1670272-77-1 (tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)

Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a trifluorobutanesulfonyl group, which enhances its utility in synthetic organic chemistry. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during reactions while allowing selective deprotection under mild acidic conditions. The trifluorobutylsulfonyl moiety contributes to improved electrophilicity and metabolic stability, making this compound valuable in medicinal chemistry and peptide synthesis. Its stereochemical purity (S-configuration) is critical for applications requiring enantioselectivity. The compound’s structural features make it suitable for use as an intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals targeting CNS disorders or enzyme inhibition.
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate structure
1670272-77-1 structure
Product name:tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
CAS No:1670272-77-1
MF:C15H26F3NO4S
Molecular Weight:373.431454181671
CID:5181177

tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl (S)-2-(2-((4,4,4-trifluorobutyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate
    • tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
    • インチ: 1S/C15H26F3NO4S/c1-14(2,3)23-13(20)19-9-4-6-12(19)7-11-24(21,22)10-5-8-15(16,17)18/h12H,4-11H2,1-3H3/t12-/m0/s1
    • InChIKey: YDDJEXSYLDKLAH-LBPRGKRZSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCC[C@H]1CCS(CCCC(F)(F)F)(=O)=O

tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-100MG
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
100MG
¥ 1,920.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-250MG
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
250MG
¥ 3,075.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-500MG
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
500MG
¥ 5,121.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-100mg
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
100mg
¥1920.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-250mg
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
250mg
¥3075.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-500mg
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
500mg
¥5121.0 2024-04-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1546699-100mg
Tert-butyl (S)-2-(2-((4,4,4-trifluorobutyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate
1670272-77-1 98%
100mg
¥6649 2023-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1546699-500mg
Tert-butyl (S)-2-(2-((4,4,4-trifluorobutyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate
1670272-77-1 98%
500mg
¥13312 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1276-1G
tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
1670272-77-1 95%
1g
¥ 7,682.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1546699-1g
Tert-butyl (S)-2-(2-((4,4,4-trifluorobutyl)sulfonyl)ethyl)pyrrolidine-1-carboxylate
1670272-77-1 98%
1g
¥16643 2023-04-15

tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate 関連文献

tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylateに関する追加情報

Introduction to Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate and Its Significance in Modern Chemical Research

Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate, with the CAS number 1670272-77-1, represents a compound of considerable interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic pathways. The presence of multiple functional groups, including a (2S)-configured pyrrolidine core, a trifluorobutanesulfonyl moiety, and a tert-butyl ester group, endows it with unique chemical properties that make it a valuable candidate for further exploration.

The structural composition of Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate is meticulously designed to facilitate its role in synthetic chemistry. The (2S)-configuration of the pyrrolidine ring is particularly significant, as it introduces chirality into the molecule, which is often a critical factor in the biological activity of pharmaceutical compounds. The trifluorobutanesulfonyl group adds an electron-withdrawing effect and enhances lipophilicity, making it an attractive feature for drug design. Additionally, the tert-butyl ester serves as a protecting group that can be selectively removed under specific conditions, allowing for further functionalization.

In recent years, there has been a growing emphasis on the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The synthesis of enantiomerically pure compounds has become a cornerstone in modern pharmaceutical research. Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate exemplifies this trend, as its chiral center is strategically positioned to influence biological interactions. The trifluoromethyl group within the sulfonyl moiety not only contributes to the molecule's stability but also modulates its pharmacokinetic properties, making it an ideal candidate for further investigation.

The compound's potential applications extend beyond mere intermediates in synthetic chemistry. Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. The trifluorobutanesulfonyl group in Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate aligns with this trend, as it is known to improve the bioavailability of drugs by reducing hydrolysis and oxidation. This feature makes it particularly useful in the design of protease inhibitors and other enzyme-targeted therapies.

Moreover, the tert-butyl ester group provides a versatile handle for further derivatization. This protecting group can be removed under mild acidic or basic conditions, allowing chemists to introduce additional functional groups or modify existing ones without affecting other parts of the molecule. Such flexibility is crucial in drug discovery pipelines, where rapid and efficient synthesis of analogs is often required to optimize pharmacological properties.

The significance of this compound is further underscored by its potential role in addressing unmet medical needs. For instance, pyrrolidine derivatives have been extensively studied for their antimicrobial and anti-inflammatory properties. The combination of chirality, fluorine substitution, and ester functionality in Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate suggests that it may exhibit enhanced activity against resistant pathogens or inflammatory conditions. While clinical trials are still in progress, preliminary computational studies have shown promising interactions with biological targets relevant to these diseases.

From a synthetic chemistry perspective, Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate serves as an excellent scaffold for exploring new synthetic methodologies. Its complex architecture presents challenges that can drive innovation in catalysis and reaction design. For example, the introduction of asymmetric centers through stereoselective reactions or the utilization of transition metal catalysts for cross-coupling reactions could provide new insights into efficient synthetic routes. Such advancements not only benefit academic research but also have practical implications for industrial-scale drug production.

The compound's relevance is further amplified by its compatibility with modern analytical techniques. High-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are all essential tools for characterizing complex molecules like this one. These techniques not only confirm the structural integrity of synthesized compounds but also provide valuable information about their conformational dynamics and interactions with other molecules. This level of detail is crucial for understanding how drugs function at the molecular level.

In conclusion,Tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate represents a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features—such as the (2S)-configured pyrrolidine core, the trifluorobutanesulfonyl moiety, and the tert-butyl ester group—make it an attractive candidate for further exploration in drug discovery and synthetic chemistry. As research continues to uncover new applications for fluorinated compounds and chiral drugs,CAS number 1670272-77-1 will undoubtedly play a pivotal role in shaping future therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:1670272-77-1)tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate
A1070189
Purity:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
Price ($):241.0/385.0/642.0/963.0